3,4,5-trimethoxy-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)benzamide
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Description
Synthesis Analysis
Laboratory Scale
Safety and Hazards
: 3,4,5-Trimethoxybenzaldehyde - Wikipedia : 1H NMR of 3,4,5-Trimethoxy-N-(6-methyl-2-pyridinyl)benzamide : The trimethoxyphenyl (TMP) functional group: a versatile … - Springer : Benzoic acid, 3,4,5-trimethoxy-, methyl ester - NIST Chemistry WebBook : Benzeneethanamine, 3,4,5-trimethoxy- - NIST Chemistry WebBook
Mechanism of Action
Target of Action
SR-01000909231, also known as SR-9009, is a REV-ERB agonist . The primary targets of this compound are the nuclear receptors subfamily 1 group D member 1 (NR1D1) and member 2 (NR1D2), also known as REV-ERBα and REV-ERBβ . These receptors play a crucial role in maintaining the body’s circadian rhythms, regulating gene expression, and physiological rhythms .
Mode of Action
SR-01000909231 interacts with its targets by binding to the REV-ERB receptors, thereby acting as an agonist . This interaction leads to an increase in the hepatic expression of CYP7A1, a key enzyme in bile acid synthesis, via the repression of NR0B2 and NFIL3, which are negative regulators of CYP7A1 .
Biochemical Pathways
The activation of REV-ERB receptors by SR-01000909231 affects various biochemical pathways. It plays a significant role in the regulation of cell proliferation and neuronal differentiation in the adult brain, influencing metabolic pathways and inflammatory responses . It also positively regulates bile acid synthesis .
Pharmacokinetics
The pharmacokinetics of SR-01000909231, like other drugs, involves its absorption, distribution, metabolism, and excretion .
Result of Action
The activation of REV-ERB receptors by SR-01000909231 has several molecular and cellular effects. It has been demonstrated to be specifically lethal to cancer cells and oncogene-induced senescent cells, including melanocytic naevi, and has no effect on the viability of normal cells or tissues . It also disrupts the circadian rhythm by altering intracellular clock machinery .
Action Environment
Environmental factors can influence the action, efficacy, and stability of SR-01000909231. These factors can include physical environment factors like air quality and noise pollution, social environment factors like community support and social inequality, economic environment factors like employment status and poverty, cultural environment factors like cultural beliefs and practices, and technological environment factors like healthcare technology . .
properties
IUPAC Name |
3,4,5-trimethoxy-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O6S/c1-22-12-9-13-14(28-6-5-27-13)10-17(12)29-20(22)21-19(23)11-7-15(24-2)18(26-4)16(8-11)25-3/h7-10H,5-6H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTGHPEZUILOFIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC3=C(C=C2SC1=NC(=O)C4=CC(=C(C(=C4)OC)OC)OC)OCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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